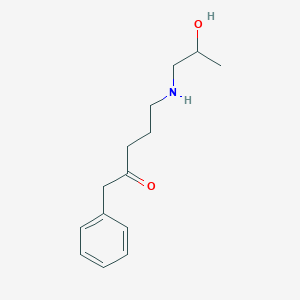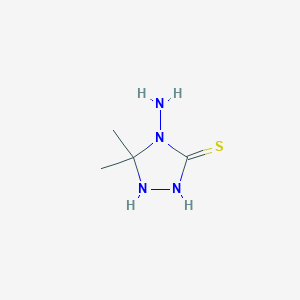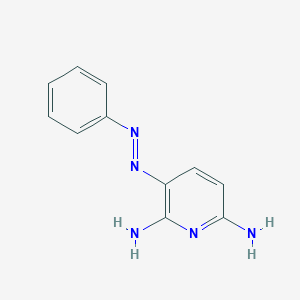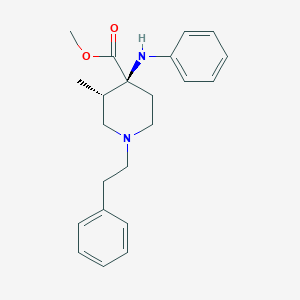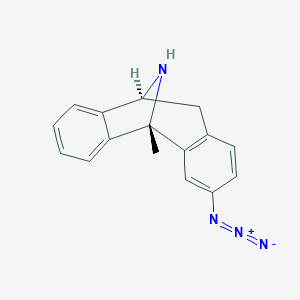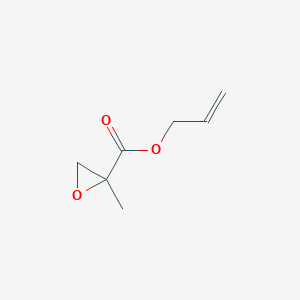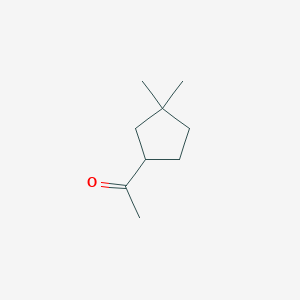
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone
Overview
Description
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone, also known as ketone 1, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative that has a cyclopentyl ring and two methyl groups attached to it.
Scientific Research Applications
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several potential applications in scientific research. One of the most significant applications is its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. This compound can be used as a precursor for the synthesis of drugs that have antifungal, antibacterial, and antiviral properties. Additionally, it can be used as a starting material for the synthesis of insecticides, herbicides, and fungicides.
Mechanism Of Action
The mechanism of action of 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone is not well understood. However, some studies have suggested that this compound may act as an inhibitor of certain enzymes that are involved in the biosynthesis of essential cellular components. This inhibition may lead to the disruption of cellular processes and ultimately result in the death of the target organism.
Biochemical And Physiological Effects
Studies have shown that 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several biochemical and physiological effects. This compound has been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs. Additionally, it has been shown to have insecticidal properties, which make it a potential candidate for the development of new insecticides.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, which makes it suitable for use in various experiments. Additionally, it has a relatively low toxicity, which makes it safe to handle in the lab.
One of the limitations of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high cost. The synthesis of this compound is a complex process that requires expensive reagents and equipment. Additionally, the yield of the reaction is relatively low, which further increases the cost of the compound.
Future Directions
There are several future directions for research on 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone. One of the most significant areas of research is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new synthesis methods that are more efficient and cost-effective.
properties
CAS RN |
142674-98-4 |
|---|---|
Product Name |
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3 |
InChI Key |
IXWLGKFYZCHJRC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(C1)(C)C |
Canonical SMILES |
CC(=O)C1CCC(C1)(C)C |
synonyms |
Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

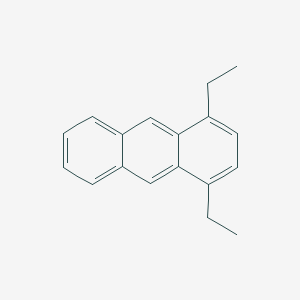
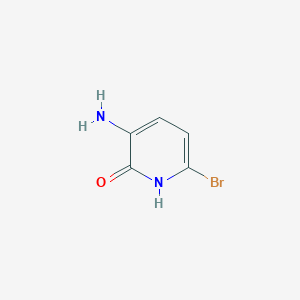
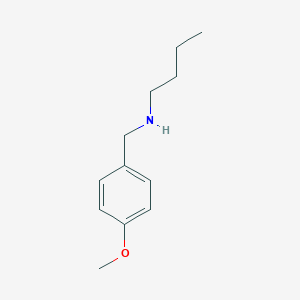
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
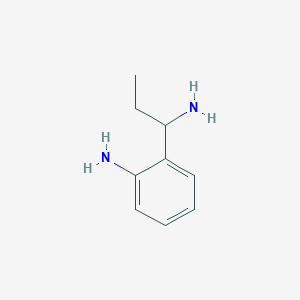
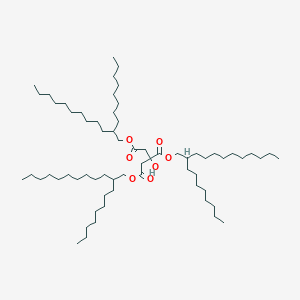
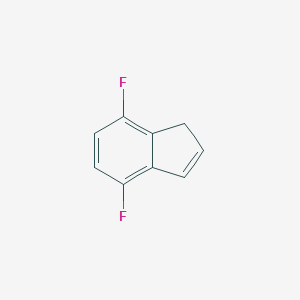
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
